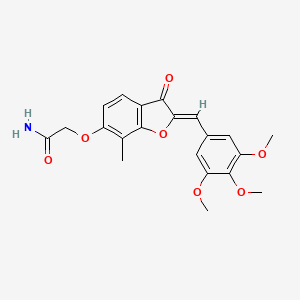

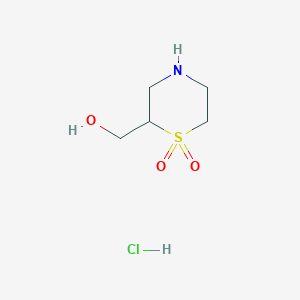

![molecular formula C9H5F6N3S B2647535 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole CAS No. 956964-72-0](/img/structure/B2647535.png)

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a pyrazole ring and a thiazole ring, both of which are common in pharmaceutical compounds . The trifluoromethyl groups attached to these rings could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronic properties of the trifluoromethyl groups and the heterocyclic rings. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can participate in various reactions, such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can increase the lipophilicity and stability of a compound .科学的研究の応用

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, significantly impacts pharmaceuticals. In the past 20 years, several FDA-approved drugs have featured the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activities of TFM-containing compounds, aiming to develop novel drugs for various diseases and disorders.

C–F Bond Activation

Organic chemists have harnessed TFM-containing compounds for C–F bond activation. These reactions include anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .

Indole Synthesis

In the construction of 3-naphthylindoles, rhodium(II)-catalyzed regioselective direct arylation of indoles with 1-diazonaphthalen-2-(1H)-ones has been successful. Treatment of 5-(trifluoromethyl)indole or 6-(trifluoromethyl)indole with suitable reagents led to the desired products .

Synthesis of Trifluoromethylpyridines

Researchers have developed a simple one-step reaction to obtain 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis. This compound plays a crucial role in agrochemical applications .

Radical Chemistry

The trifluoromethyl group continues to gain prominence in radical chemistry. It plays a vital role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have expanded its applications .

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6N3S/c1-4-2-6(9(13,14)15)18(17-4)7-16-5(3-19-7)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWNMQPYJGSGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

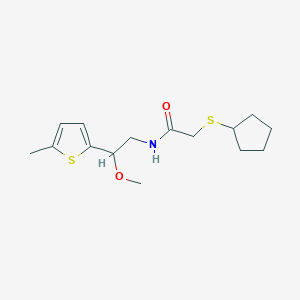

![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)

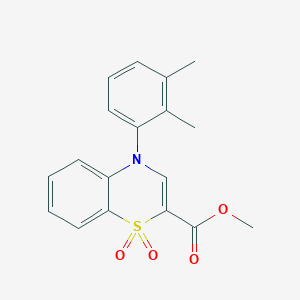

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)

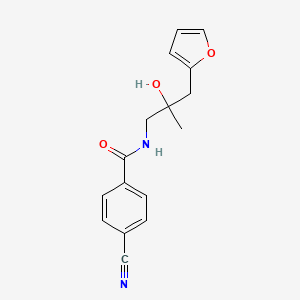

![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)